5-Chloro-1-benzothiophene-3-carbaldehyde
Overview
Description
5-Chloro-1-benzothiophene-3-carbaldehyde is an organic compound with the molecular formula C9H5ClOS It is a derivative of benzothiophene, which is a heterocyclic compound containing both sulfur and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-benzothiophene-3-carbaldehyde typically involves the chlorination of benzothiophene derivatives followed by formylation. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the benzothiophene ring. The formylation step can be achieved using reagents like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-benzothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with amines can yield corresponding amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 5-Chloro-1-benzothiophene-3-carboxylic acid.
Reduction: 5-Chloro-1-benzothiophene-3-methanol.
Substitution: 5-Amino-1-benzothiophene-3-carbaldehyde.
Scientific Research Applications
5-Chloro-1-benzothiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active molecules, including potential antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-benzothiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-benzothiophene-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.
5-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde: Contains a methyl group in addition to the aldehyde and chlorine substituents.
Uniqueness
5-Chloro-1-benzothiophene-3-carbaldehyde is unique due to the specific positioning of the chlorine and aldehyde groups, which can influence its reactivity and the types of derivatives that can be synthesized from it. This unique structure allows for the development of novel compounds with potentially diverse biological activities.
Properties
IUPAC Name |
5-chloro-1-benzothiophene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEWSTAKAXZTOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384026 | |
Record name | 5-chloro-1-benzothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16296-68-7 | |
Record name | 5-chloro-1-benzothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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